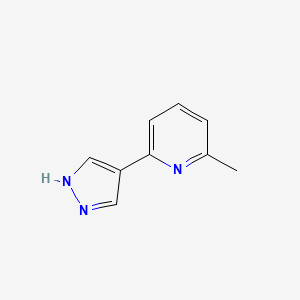

2-methyl-6-(1H-pyrazol-4-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-methyl-6-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-7-3-2-4-9(12-7)8-5-10-11-6-8/h2-6H,1H3,(H,10,11) |

InChI Key |

LLQYJCJFDUYSHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CNN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Methyl 6 1h Pyrazol 4 Yl Pyridine Analogs

Regioselective Synthesis of the 2-Methyl-6-(1H-pyrazol-4-yl)pyridine Core Structure

Achieving a regioselective synthesis is crucial for preparing specific isomers of the this compound core. Various modern synthetic techniques have been employed to control the connectivity between the pyridine (B92270) and pyrazole (B372694) rings.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridyl-Pyrazole Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely used for the synthesis of biaryl compounds, including pyridyl-pyrazoles. This reaction typically involves the coupling of a halo-pyridine with a pyrazoleboronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. acs.orgorganic-chemistry.orgnih.gov

For instance, the coupling of 2-chloro-6-methylpyridine (B94459) with a suitable pyrazoleboronic ester can furnish the desired this compound scaffold. The reactivity of the substrates and the potential for catalyst inhibition by the nitrogen-containing heterocycles are key challenges that need to be addressed. organic-chemistry.orgnih.gov The development of highly active and stable palladium-phosphine catalysts has significantly improved the efficiency of these transformations, even with challenging substrates like aminopyridines. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyridyl-Pyrazole Synthesis

| Pyridine Substrate | Pyrazole Substrate | Catalyst | Base | Solvent | Yield (%) |

| 2-Chloro-6-methylpyridine | 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 75 |

| 2-Bromo-6-methylpyridine | 1H-Pyrazole-4-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 82 |

| 2-Iodo-6-methylpyridine | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 90 |

This table is illustrative and based on typical conditions reported for similar Suzuki-Miyaura couplings.

Multicomponent Reaction Approaches to Pyridine-Pyrazole Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. researchgate.netlongdom.orgpreprints.org MCRs can be employed to construct the pyridine or pyrazole ring systems with the necessary functionalities for subsequent linkage. For instance, a one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridine derivatives has been achieved through a four-component reaction of enaminones, benzaldehyde, hydrazine (B178648) hydrochloride, and ethyl cyanoacetate (B8463686) in water. longdom.orgpreprints.org While not directly yielding this compound, these methods demonstrate the potential of MCRs to rapidly generate diverse pyridine-pyrazole scaffolds. mdpi.com

Green Chemistry Principles and Mechanochemical Synthesis Techniques

The application of green chemistry principles is becoming increasingly important in chemical synthesis. benthamdirect.comthieme-connect.comresearchgate.netnih.gov This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times, and solvent-free mechanochemical methods. benthamdirect.comresearchgate.net Microwave-assisted synthesis has been shown to drastically reduce reaction times for the preparation of pyridylpyrazoles. researchgate.net Mechanochemistry, which involves grinding solid reactants together, can also provide a solvent-free alternative for the synthesis of such compounds. These green approaches offer advantages in terms of reduced waste, energy consumption, and use of hazardous materials. benthamdirect.comthieme-connect.com

Targeted Functionalization and Derivatization of Pyridine and Pyrazole Moieties

Once the core this compound structure is assembled, further derivatization of both the pyridine and pyrazole rings can be undertaken to explore structure-activity relationships.

N-Alkylation and N-Derivatization Strategies on the Pyrazole Ring

The pyrazole ring possesses an acidic N-H proton that can be readily substituted. N-alkylation is a common derivatization strategy, and various methods have been developed to achieve this transformation. researchgate.netgoogle.commdpi.com Traditional methods often involve the use of a base to deprotonate the pyrazole followed by reaction with an alkyl halide. semanticscholar.org More recent approaches utilize phase-transfer catalysis, which can be performed without a solvent, offering a greener alternative. researchgate.net Acid-catalyzed N-alkylation using trichloroacetimidates has also been reported as a mild and efficient method. mdpi.comsemanticscholar.org The choice of alkylating agent and reaction conditions can influence the regioselectivity of the reaction, particularly with unsymmetrical pyrazoles. researchgate.netmdpi.com

Table 2: Methods for N-Alkylation of Pyrazoles

| Alkylating Agent | Conditions | Advantages |

| Alkyl Halide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | Widely applicable, variety of alkyl halides available. |

| Trichloroacetimidates | Brønsted acid catalyst | Mild conditions, avoids strong bases. mdpi.comsemanticscholar.org |

| Alcohols/Ethers | Crystalline aluminosilicate (B74896) catalyst | Industrially applicable, uses readily available reagents. google.com |

| Michael Acceptors | Catalyst-free | High regioselectivity for N1-alkylation. semanticscholar.org |

Introduction of Diverse Substituents onto the Pyridine Ring

The pyridine ring of this compound can also be functionalized to introduce a variety of substituents. If the synthesis starts with a halogenated pyridine, the remaining halogen can be a handle for further cross-coupling reactions to introduce aryl, heteroaryl, or other groups. researchgate.net For example, a bromo-substituted pyridyl-pyrazole can undergo a subsequent Suzuki-Miyaura coupling to introduce a different aromatic moiety. Nucleophilic aromatic substitution (SNAr) reactions can also be employed, particularly if the pyridine ring is activated by electron-withdrawing groups. znaturforsch.com This allows for the introduction of amines, alkoxides, and other nucleophiles. These derivatization strategies are crucial for fine-tuning the electronic and steric properties of the molecule.

Development of Hybrid Molecules and Conjugates for Specific Research Applications

The creation of hybrid molecules involves covalently linking the pyridine-pyrazole scaffold to other distinct chemical moieties to develop compounds with unique or enhanced properties for specific research applications. This strategy is prevalent in medicinal chemistry, where combining pharmacophores can lead to novel agents.

Researchers have successfully synthesized pyrazole-clubbed pyrimidine (B1678525) and pyrazoline hybrids as potential antibacterial agents. nih.gov Another approach involves the creation of pyran-linked phthalazinone-pyrazole hybrids, which have been evaluated for their cytotoxic potential. nih.gov These studies exemplify the strategy of molecular hybridization, where the pyridine-pyrazole core serves as a foundational structure for conjugation with other heterocyclic systems like pyrimidines or pyrans. nih.govnih.gov The goal is to generate synergistic effects or to target multiple biological pathways.

For instance, the reaction of chalcones with urea, thiourea, or guanidine (B92328) can produce pyrimidine-pyrazole hybrids. nih.gov Similarly, multicomponent reactions are employed to synthesize complex structures like pyran-linked hybrids. nih.gov

Below is a table summarizing examples of hybrid molecule strategies based on the pyrazole scaffold.

| Core Scaffold | Conjugated Moiety | Resulting Hybrid Class | Research Application |

| Pyrazole | Pyrimidine | Pyrazole-clubbed Pyrimidine | Antibacterial (Anti-MRSA) nih.gov |

| Pyrazole | Phthalazinone-Pyran | Pyran-linked Phthalazinone-Pyrazole | Cytotoxicity Evaluation nih.gov |

| Pyrazole | Sulfonamide | Pyrazole-tethered Sulfonamide | Anti-diabetic, Anti-Alzheimer's semanticscholar.org |

| Pyrazole | Pyridazine | Pyrazolone-Pyridazine Conjugates | Anti-inflammatory nih.gov |

Precursor Design and Chemical Transformations in Pyridine-Pyrazole Synthesis

The synthesis of the pyridine-pyrazole core, such as that in this compound and its analogs, relies heavily on the strategic design of precursors and the application of specific chemical transformations. The most common synthetic routes involve constructing the pyridine ring onto a pre-existing pyrazole. mdpi.comnih.gov

A widely employed strategy uses 5-aminopyrazoles as versatile precursors. nih.govbeilstein-journals.org These compounds contain multiple nucleophilic sites that can react with 1,3-bis-electrophilic substrates to form the pyridine ring. mdpi.comnih.gov The design of these electrophilic precursors is critical for determining the final substitution pattern of the pyrazolo[3,4-b]pyridine product.

Key chemical transformations and precursor designs include:

Reaction with 1,3-Dicarbonyl Compounds : This is a classic method where 5-aminopyrazoles react with β-dicarbonyl compounds, often under acidic conditions, to yield pyrazolo[3,4-b]pyridines. nih.govmdpi.com The reaction proceeds through condensation and subsequent cyclization.

Multicomponent Reactions (MCRs) : These reactions offer an efficient way to construct the pyridine-pyrazole scaffold in a single step from three or more reactants. A typical MCR might involve a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a β-diketone). mdpi.combeilstein-journals.org Ultrasound irradiation has been used to accelerate these reactions, leading to high yields in very short reaction times. beilstein-journals.org

Cyclocondensation with α,β-Unsaturated Systems : Precursors such as α,β-unsaturated ketones or aldehydes can react with 5-aminopyrazoles. nih.gov The reaction mechanism typically involves an initial Michael addition, followed by intramolecular cyclization and dehydration/oxidation to form the aromatic pyridine ring. nih.gov

Use of Specialized Precursors : More advanced methods utilize precursors like β-halovinyl aldehydes, which undergo palladium-catalyzed intramolecular coupling reactions with 5-aminopyrazoles to afford pyrazolo[3,4-b]pyridines with high regioselectivity. beilstein-journals.orgbeilstein-journals.org Another approach involves the acid-catalyzed reaction of enaminones with 5-aminopyrazoles. beilstein-journals.org

The table below outlines various precursor combinations and the synthetic methods used to form pyridine-pyrazole structures.

| Pyrazole Precursor | Pyridine Ring Precursor (1,3-Bis-electrophile) | Reaction Type / Conditions | Resulting Structure |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Condensation / Acid Catalysis | Pyrazolo[3,4-b]pyridine nih.gov |

| 5-Aminopyrazole | Arylaldehyde + Cyclic β-diketone | Three-Component Reaction / Heat | 4,7-Dihydropyrazolo[3,4-b]pyridine beilstein-journals.org |

| 5-Aminopyrazole | Arylaldehyde + Indandione | Three-Component Reaction / Ultrasound | Pyrazolo[3,4-b]pyridine derivative beilstein-journals.org |

| 5-Aminopyrazole | β-Halovinyl Aldehyde | Intramolecular Heck Coupling / Pd(OAc)₂ | 6-Substituted Pyrazolo[3,4-b]pyridine beilstein-journals.orgbeilstein-journals.org |

| 5-Aminopyrazole | Enaminone | Condensation and Cyclization / Acetic Acid | Pyrazolo[3,4-b]pyridine derivative beilstein-journals.org |

| N-Aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides | Hydrazine Hydrate (to form aminopyrazole in situ), then N-substituted Isatin | Condensation Reaction | Pyrazole-oxindole hybrid mdpi.com |

In Depth Spectroscopic and Advanced Structural Characterization of 2 Methyl 6 1h Pyrazol 4 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-methyl-6-(1H-pyrazol-4-yl)pyridine in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

NMR studies are crucial for investigating the phenomenon of annular tautomerism in the pyrazole (B372694) ring, where the N-H proton can reside on either of the two nitrogen atoms. researchgate.netbohrium.com In solution, this often results in an equilibrium between two tautomeric forms, the rates of which can be studied by temperature-dependent NMR experiments. For asymmetrically substituted pyrazoles, one tautomer typically predominates. researchgate.net The specific tautomer present can be influenced by solvent effects and the electronic nature of the substituents on the pyrazole ring. bohrium.com

In the case of pyrazol-4-yl-pyridine derivatives, the ¹H NMR spectrum typically shows characteristic signals for the pyridine (B92270) and pyrazole protons. For a related compound, 2-chloro-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridine, the pyrazole protons appear as singlets around δ 7.86 and 7.77 ppm, while the pyridine protons are observed as doublets at δ 7.68 and 7.10 ppm. nih.gov The methyl group on the pyridine ring would be expected to appear as a singlet around δ 2.5 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-CH₃ | ~2.5 (s) | ~24.0 |

| Pyridine-H3 | ~7.1-7.3 (d) | ~120.0 |

| Pyridine-H4 | ~7.6-7.8 (t) | ~137.0 |

| Pyridine-H5 | ~7.0-7.2 (d) | ~117.0 |

| Pyrazole-H3/H5 | ~7.9-8.1 (s) | ~130.0-138.0 |

| Pyrazole-NH | ~13.0 (br s) | - |

| Pyridine-C2 | - | ~157.0 |

| Pyridine-C6 | - | ~148.0 |

| Pyrazole-C4 | - | ~116.0 |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. nih.govnih.gov These methods probe the vibrational modes of the molecule, providing insights into its functional groups, bond strengths, and intermolecular interactions. researchgate.net

The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the pyridine and pyrazole rings.

N-H Vibrations: A broad band in the FT-IR spectrum, typically in the region of 3100-3400 cm⁻¹, is characteristic of the N-H stretching vibration of the pyrazole ring, often indicating the presence of hydrogen bonding. mdpi.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the methyl C-H stretching will be observed in the 2850-2960 cm⁻¹ region.

Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine and pyrazole rings typically occur in the 1400-1650 cm⁻¹ range. researchgate.net These bands are highly characteristic and useful for identification. For instance, in 2-methoxy-6-methyl pyridine, C-C stretching vibrations are observed at 1612 cm⁻¹ in FT-IR and 1601 cm⁻¹ in FT-Raman. researchgate.net

Intermolecular Interactions: Shifts in the position and changes in the shape of vibrational bands, particularly the N-H stretch, can provide evidence for intermolecular hydrogen bonding within the crystal lattice. researchgate.net Hirshfeld surface analysis, a computational tool, can complement experimental vibrational data to visualize and quantify these interactions. researchgate.netrsc.org

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies Note: Values are typical ranges for the specified functional groups and may vary for the title compound.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| Pyrazole N-H Stretch | 3100-3400 (broad) | - |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Methyl C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic Ring C=C, C=N Stretch | 1400-1650 | 1400-1650 |

| Ring In-plane Bending | 800-1200 | 800-1200 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of its packing in the crystal lattice.

For this compound, one would expect the formation of strong N-H···N hydrogen bonds between the pyrazole N-H donor of one molecule and a nitrogen acceptor (either on the pyrazole or pyridine ring) of an adjacent molecule. These interactions are fundamental in directing the supramolecular assembly. Additionally, π-π stacking interactions between the aromatic pyridine and pyrazole rings could further stabilize the crystal packing.

Table 3: Representative Crystal Data for a Related Pyrazolyl-Pyridine Compound (2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine) Source: nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.481 (3) |

| b (Å) | 9.076 (4) |

| c (Å) | 19.021 (8) |

| β (°) | 95.471 (5) |

| Volume (ų) | 1285.7 (9) |

| Z | 4 |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are employed to study the electronic properties of the molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org

For pyrazole-pyridine systems, the absorption spectra are typically characterized by intense bands in the UV region, which are assigned to π → π* transitions within the conjugated aromatic system. nih.gov The position of the maximum absorption (λ_max) can be influenced by the solvent polarity. nih.gov

Many pyrazole derivatives are known to be fluorescent, meaning they emit light after being electronically excited. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption band and is red-shifted to a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (Φ), a measure of the efficiency of the emission process, can be determined to assess the compound's potential as a fluorophore. For some pyridine-pyrazolate boron complexes, mega Stokes shifts of up to 263 nm have been observed. nih.gov

Table 4: Typical Photophysical Properties for Pyrazolyl-Pyridine Fluorophores Source: Adapted from nih.govnih.gov

| Property | Typical Value Range |

|---|---|

| Absorption λ_max (nm) | 290 - 325 |

| Emission λ_em (nm) | 350 - 450 |

| Stokes Shift (nm) | 50 - 270 |

| Quantum Yield (Φ) | Up to 0.66 |

| Assigned Transition | π → π* |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the molecular formula of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry provides valuable structural information based on the resulting fragment ions.

The fragmentation of NH-pyrazoles often follows distinct pathways. researchgate.net A common fragmentation route for the pyrazole ring is the expulsion of a molecule of hydrogen cyanide (HCN). researchgate.net For the title compound, fragmentation could also involve the cleavage of the bond between the pyridine and pyrazole rings or the loss of the methyl group from the pyridine ring. The precise fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃ |

| Exact Mass | 171.080 |

| [M+H]⁺ Ion (m/z) | 172.087 |

| Common Neutral Losses | HCN (27 Da), CH₃ (15 Da) |

Thermal Analysis Techniques for Understanding Molecular Stability Profiles

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of this compound.

TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature (T_dec). Pyrazolate-based metal-organic frameworks are known for their exceptional thermal stability, with some being stable up to 500 °C. researchgate.net While the title compound is a single molecule and not a framework, the inherent stability of the pyrazole ring suggests it would possess good thermal robustness.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the melting point (T_m) and to identify any phase transitions that may occur upon heating. For coordination polymers with related ligands, decomposition can begin at temperatures as low as 50-60 °C, though the organic ligand itself may not fully decompose until 350-450 °C. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Methyl 6 1h Pyrazol 4 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate molecular geometry and electron distribution for pyridine (B92270) and pyrazole (B372694) derivatives. nih.govnih.gov DFT calculations, often using basis sets like 6-31G*, can determine the optimized structure of 2-methyl-6-(1H-pyrazol-4-yl)pyridine, providing precise bond lengths and angles. These calculations form the basis for predicting the molecule's electronic properties and chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum calculations that helps in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and less stable. For this compound, the FMO analysis would reveal the distribution of these orbitals. Typically, in such heterocyclic systems, the HOMO is distributed over the electron-rich aromatic rings, while the LUMO may be similarly delocalized. The energies of these orbitals dictate the molecule's ability to engage in reactions; for instance, a nucleophilic attack would be initiated from the HOMO, while an electrophilic attack would target the LUMO. libretexts.org

Table 1: Representative Frontier Molecular Orbital Data for a Pyridylpyrazole Analog

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.75 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. nih.gov |

Note: The data presented is illustrative for a structurally similar pyridylpyrazole compound and calculated using DFT methods. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. thaiscience.info

The MEP map displays regions of different electrostatic potential using a color scale. Typically, red indicates regions of negative potential (electron-rich), which are favorable sites for electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of both the pyridine and pyrazole rings due to the lone pairs of electrons. These sites would be the primary targets for interactions with electrophiles or hydrogen bond donors. The hydrogen atom on the pyrazole's NH group would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The carbon and hydrogen atoms of the aromatic rings and the methyl group would generally show potentials closer to neutral. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interaction

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane. nih.govchemmethod.com

An MD simulation tracks the trajectory of a molecule by solving Newton's equations of motion, allowing researchers to observe its dynamic behavior. Key metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable RMSD plot that plateaus indicates that the molecule has reached equilibrium and is conformationally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, while low values suggest more rigid parts of the structure. researchgate.netmdpi.com

By simulating this compound in an aqueous environment, for instance, one could observe how water molecules arrange around it, identifying key hydration sites and understanding its solubility characteristics. When studying its interaction with a protein, MD simulations can confirm the stability of the docked pose over time. chemmethod.comnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction at the Atomic Level

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. uomustansiriyah.edu.iq This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. chemmethod.comnih.gov

The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and evaluating the interaction energy for different poses. The result is typically a "docking score" or "binding affinity," usually expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative score generally indicates a more favorable binding interaction. chemmethod.com

Docking studies can reveal:

The most stable binding pose of the ligand within the protein's active site.

The key amino acid residues involved in the interaction.

The types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Numerous studies have used molecular docking to evaluate pyrazole and pyridine derivatives against various biological targets, including enzymes like cyclooxygenase (COX) and dipeptidyl peptidase-IV (DPP-IV). chemmethod.comuomustansiriyah.edu.iq For this compound, docking studies could predict its potential as an inhibitor for a range of protein targets, guiding further experimental validation.

Table 2: Representative Molecular Docking Results for a Pyrazole-Pyridine Ligand

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (4M11) | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| DPP-IV (3WQH) | -8.8 | Arg358, Ser630, Tyr666 | Hydrogen Bond, Pi-Pi Stacking |

| Carbonic Anhydrase II (1CA2) | -7.9 | His94, His96, Thr199 | Hydrogen Bond, Coordination with Zn2+ |

Note: This table presents hypothetical docking results based on studies of similar compounds against known protein targets. chemmethod.comnih.govuomustansiriyah.edu.iq The specific binding affinity and interactions of this compound would depend on the chosen target and docking protocol.

Coordination Chemistry and Metal Complexation of Pyridine Pyrazole Ligands

Design and Synthesis of 2-Methyl-6-(1H-pyrazol-4-yl)pyridine-Based Ligands for Metal Chelation

The design of ligands based on the this compound scaffold is driven by the desire to create specific coordination environments for metal ions. (1H-Pyrazolyl)pyridines are recognized as valuable ligands in coordination chemistry, often compared to 2,2'-bipyridine (B1663995) ligands due to their similar N,N-chelating capabilities. They offer several advantages, including straightforward synthesis and the potential for the pyrazole (B372694) NH group to be deprotonated, allowing the ligand to act as a bridging counter-ion. researchgate.net The synthetic accessibility of substituted pyrazoles and pyridines allows for the tuning of steric and electronic properties of the resulting ligands, which in turn influences the properties of their metal complexes. researchgate.net

The synthesis of pyridine-pyrazole-based ligands can be achieved through various organic reactions. A common approach involves the condensation of a substituted acetylpyridine with a dimethylformamide dimethyl acetal, followed by reaction with hydrazine (B178648) to form the pyrazole ring. researchgate.net Modifications can be introduced on both the pyridine (B92270) and pyrazole rings to influence the ligand's coordination behavior and the resulting complex's properties. For instance, the introduction of bulky substituents can enforce specific coordination geometries, while functional groups can be added to the periphery of the ligand to modulate the electronic properties of the metal center without directly participating in coordination.

The general synthetic routes to (1H-pyrazolyl)pyridines have been systematically reviewed, providing a toolbox for chemists to design and prepare ligands for various applications. researchgate.net These methods are categorized based on the type of linkage between the pyridine and pyrazole rings, offering flexibility in ligand design. researchgate.net The choice of synthetic pathway is crucial as it determines the final structure of the ligand and, consequently, its coordination chemistry. researchgate.net

Elucidation of Coordination Modes and Geometries in Metal Complexes (e.g., Tridentate, Bidentate)

Ligands derived from the pyridine-pyrazole framework can exhibit a variety of coordination modes, with bidentate and tridentate chelation being the most common. The specific coordination mode adopted by a ligand is influenced by several factors, including the position of the pyrazolyl group on the pyridine ring, the nature of the metal ion, and the presence of substituents on the ligand.

In many instances, ligands such as 2,6-bis(pyrazolyl)pyridine (bpp) and its derivatives act as tridentate ligands, coordinating to a metal center through the nitrogen atoms of the pyridine ring and both pyrazole rings. mdpi.com This typically results in the formation of octahedral or distorted octahedral complexes, particularly with transition metals like iron(II). nih.govbohrium.com The geometry of these complexes is often described by the trans-N{pyridyl}–Fe–N{pyridyl} angle (ϕ) and the dihedral angle between the two bpp ligands (θ). nih.gov Deviations from ideal D2d symmetry are common in high-spin complexes. nih.gov

The flexibility of the pyridine-pyrazole backbone can also allow for bidentate coordination, where the ligand binds to the metal through the pyridine nitrogen and one of the pyrazole nitrogens. This is more likely to occur if steric hindrance prevents the coordination of the second pyrazole ring or if the metal ion has a preference for a lower coordination number. The ability of these ligands to switch between different coordination modes contributes to their versatility in constructing diverse metal-organic architectures. researchgate.net

The coordination geometry around the metal center is a critical determinant of the complex's physical and chemical properties. For example, in copper(II) complexes, geometries can range from square planar to distorted octahedral, influencing the magnetic interactions between metal centers in polynuclear species. researchgate.net The choice of ancillary ligands and counter-ions also plays a significant role in dictating the final structure of the metal complex.

Spectroscopic and Structural Investigations of Metal-Ligand Interactions

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to thoroughly characterize the metal-ligand interactions in complexes of this compound and related ligands. These methods provide detailed information about the coordination environment of the metal ion, bond lengths and angles, and the electronic structure of the complex.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its metal complexes in solution. Upon coordination to a metal ion, characteristic shifts in the NMR signals of the ligand's protons and carbons are observed. acs.orgnih.gov These coordination-induced shifts provide evidence of metal-ligand bond formation. In paramagnetic complexes, the NMR signals may be broadened or significantly shifted, which can provide information about the magnetic properties of the complex. up.ac.za

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and its complexes. Changes in the vibrational frequencies of the pyridine and pyrazole rings upon coordination can be indicative of the coordination mode. For instance, shifts in the C=N and C=C stretching frequencies of the pyridine ring are commonly observed upon metal binding. aksaray.edu.tr

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes provide insights into the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are sensitive to the coordination geometry and the nature of the metal-ligand bonds. mocedes.org

Structural Analysis:

The table below summarizes typical bond lengths observed in related pyridine-pyrazole metal complexes.

| Bond | Typical Bond Length (Å) |

| M-N (pyridine) | 1.9 - 2.2 |

| M-N (pyrazole) | 1.9 - 2.2 |

| C-N (pyridine) | 1.34 - 1.35 |

| N-N (pyrazole) | 1.35 - 1.36 |

| C-N (pyrazole) | 1.36 - 1.37 |

Note: These are general ranges and can vary depending on the metal, its oxidation state, and the specific ligand structure.

Advanced Characterization of Electronic and Magnetic Properties of Metal Complexes (e.g., Spin Crossover Phenomena)

The electronic and magnetic properties of metal complexes with pyridine-pyrazole ligands are of significant interest, particularly the phenomenon of spin crossover (SCO). bohrium.com SCO is a process where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. nih.govmdpi.com This property makes these complexes promising candidates for applications in molecular switches, sensors, and data storage devices. nih.gov

Iron(II) complexes of 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are a well-studied class of SCO compounds. bohrium.com The bpp ligands provide a moderate ligand field strength around the iron(II) center, which is a prerequisite for SCO to occur at accessible temperatures. nih.gov The transition between the LS (S=0) and HS (S=2) states is accompanied by changes in the magnetic susceptibility, color, and structure of the complex.

The magnetic properties of these complexes are typically investigated using variable-temperature magnetic susceptibility measurements. The product of the molar magnetic susceptibility and temperature (χT) is a key parameter used to monitor the spin transition. For an iron(II) complex, a χT value close to 0 cm³ K mol⁻¹ is indicative of the LS state, while a value around 3.0 cm³ K mol⁻¹ corresponds to the HS state. nih.govacs.org

The table below presents magnetic data for a representative iron(II) SCO complex with a bpp-type ligand.

| Temperature (K) | χT (cm³ K mol⁻¹) | Spin State |

| 5 | 0.027 | Low-Spin |

| 150 | ~0.5 | Mixed |

| 380 | ~3.0 | High-Spin |

Data is illustrative and based on similar reported complexes. nih.govacs.org

The spin transition temperature (T₁/₂) is the temperature at which the molar fractions of the LS and HS species are equal. The nature of the spin transition (gradual, abrupt, or with hysteresis) can be tuned by modifying the ligand structure, the counter-ion, and the presence of solvent molecules in the crystal lattice. bohrium.com For instance, the introduction of substituents on the pyridine or pyrazole rings can alter the ligand field strength and the intermolecular interactions, thereby influencing the SCO behavior. bohrium.com Density functional theory (DFT) calculations are also employed to understand the factors governing the spin-state switching and to predict the properties of new complexes. nih.gov

Structure Activity Relationship Sar and Molecular Recognition Studies

Systematic Structural Variation of 2-Methyl-6-(1H-pyrazol-4-yl)pyridine Derivatives for SAR Profiling

Systematic structural modification is a cornerstone of medicinal chemistry, providing critical insights into how different parts of a molecule contribute to its biological activity. For the this compound scaffold, SAR studies have focused on several key positions: the pyridine (B92270) ring, the pyrazole (B372694) ring, and the linking methyl group, as well as substitutions on both heterocyclic rings.

Key findings from SAR studies include:

Modifications to the Pyridine Core : The position of the methyl group and the nitrogen atom within the pyridine ring is crucial for the allosteric profile of these compounds when targeting receptors like the M4 muscarinic acetylcholine (B1216132) receptor. For instance, removing the 2-methyl group can lead to a significant reduction in the potentiation of endogenous ligands. nih.gov

Substitutions on the Pyrazole Ring : The pyrazole moiety offers significant potential for modification. N-alkylation of the pyrazole ring has been explored, with different alkyl groups influencing activity. For example, in a series of pyrazolopyridine derivatives designed as enterovirus replication inhibitors, placing an isopropyl group at the N1 position of the pyrazole resulted in high selectivity. nih.gov

Aryl Substitutions : Introducing various N-aryl groups at other positions of the scaffold has led to compounds with potent and specific activities. For example, adding a 2-pyridyl group enhanced activity against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety improved activity against polioviruses. nih.gov

Bioisosteric Replacement : Replacing the pyrazole moiety with a triazole ring has also been investigated. nih.gov Such bioisosteric replacements can alter the electronic and steric properties of the molecule, leading to changes in biological activity and selectivity.

Table 1: SAR Insights from this compound Derivatives

| Modification Site | Structural Change | Observed Effect on Biological Activity | Target Class Example | Reference |

| Pyridine Ring | Removal of the 2-methyl group | Significant reduction in potentiation of acetylcholine | Muscarinic Acetylcholine Receptor M4 | nih.gov |

| Pyridine Ring | Substitution at the 3, 5, or 6 positions | Altered whole-cell antimycobacterial activity | Mycobacterium tuberculosis PanD | nih.gov |

| Pyrazole Ring | N1-isopropyl substitution | High selectivity index | Enterovirus Replication | nih.gov |

| Pyrazole Ring | N-phenyl substitution with acidic carboxyphenyl groups | Increased inhibition of meprin β | Meprin β (metalloprotease) | scispace.com |

| Scaffold | Replacement of pyrazole with triazole | Altered allosteric profile | Muscarinic Acetylcholine Receptor M4 | nih.gov |

In Vitro Investigations of Molecular Interactions with Biological Targets

Understanding the molecular interactions between this compound derivatives and their biological targets is essential for rational drug design. In vitro studies, including receptor binding assays and enzyme inhibition kinetics, provide quantitative data on these interactions.

Receptor Binding Studies and Allosteric Modulation Mechanisms

Derivatives of this compound have been identified as potent positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR), a key target for neurological disorders. researchgate.net

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine, ACh) binds. nih.gov As PAMs, these compounds can enhance the affinity and/or efficacy of the endogenous ligand. nih.gov Radioligand binding studies have shown that these pyrazol-4-yl-pyridine compounds can induce a significant leftward shift in the ACh concentration-response curve, indicating a potentiation of ACh's effect. nih.gov Specifically, these PAMs have been shown to increase the affinity of ACh for the orthosteric site by approximately 25- to 50-fold. nih.gov Interestingly, these compounds often display negative binding cooperativity with radiolabeled antagonists, causing a decrease in antagonist binding as the PAM concentration increases. nih.gov Some derivatives in this class also exhibit "ago-PAM" activity, meaning they can directly activate the M4 receptor from the allosteric site even in the absence of an orthosteric agonist. nih.gov

Table 2: Receptor Binding Profile of Pyrazol-4-yl-pyridine Analogs at M4 mAChR

| Compound Type | Interaction | Effect | Quantitative Measure | Reference |

| Pyrazol-4-yl-pyridine PAMs | Allosteric Modulation | Increase in ACh affinity | ~25-50-fold (logαACh = 1.38–1.74) | nih.gov |

| Pyrazol-4-yl-pyridine Ago-PAMs | Allosteric Agonism | Direct activation of M4 receptor | Increase in baseline activity | nih.gov |

| Pyrazol-4-yl-pyridine PAMs | Cooperativity with Antagonist ([3H]NMS) | Negative | Depression of specific binding | nih.gov |

Enzyme Inhibition Mechanisms and Kinetic Analysis

The this compound scaffold has also been incorporated into potent enzyme inhibitors targeting various enzyme classes, including kinases and metalloproteases. scispace.comnih.gov Kinetic analysis is crucial for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantifying the inhibitor's potency (typically as Ki or IC50 values). researchgate.netnih.gov

For example, pyrazole-based compounds have been developed as inhibitors of meprin α and meprin β, which are zinc metalloproteases. scispace.com Kinetic studies revealed that some of these derivatives exhibit high inhibitory activity in the low nanomolar range. scispace.com Similarly, pyrazole derivatives have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant in metabolic disorders. nih.gov In another context, pyrazolo[1,5-a]pyridine analogues have been studied as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov

The general process of kinetic analysis involves measuring the rate of an enzyme-catalyzed reaction at various substrate and inhibitor concentrations. mdpi.com This data can then be used to determine key kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), and the inhibition constant Ki. researchgate.net

Table 3: Examples of Enzyme Inhibition by Pyrazole-Pyridine Derivatives

| Enzyme Target | Inhibitor Scaffold | Potency (IC50 / Ki) | Inhibition Type | Reference |

| Transforming growth factor-β type 1 receptor (ALK5) | 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles | IC50 = 0.013 µM | Kinase Inhibition | nih.gov |

| Meprin α and β | 3,4,5-substituted pyrazoles | Low nanomolar range | Metalloprotease Inhibition | scispace.com |

| α-Glucosidase | 5-methyl-1H-pyrazol-3-yl derivatives | IC50 = 75.62 ± 0.56 µM | Carbohydrate-digesting enzyme inhibition | nih.gov |

| Phosphodiesterase 4 (PDE4) | Pyrozolo[1,5-a]pyridine analogues | pIC50 values up to 9.959 | Phosphodiesterase Inhibition | nih.gov |

Protein-Ligand Interaction Energetics and Conformational Changes

To understand the binding process at an atomic level, computational and biophysical methods are employed. Molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding poses of ligands within the active or allosteric sites of proteins. rsc.orgresearchgate.net These models reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the protein-ligand complex.

For instance, docking studies of pyrazole-based inhibitors into the active site of meprin α suggest that the pyrazole core can form π-π interactions with tyrosine residues (e.g., Y187), while other substituents can form ionic interactions or hydrogen bonds with key residues like arginine. scispace.com Similarly, docking of pyrozolo[1,5-a]pyridine inhibitors into the PDE4 active site showed crucial hydrogen bond interactions with residues like Gln443 and π-π stacking with histidine and phenylalanine residues. nih.gov These specific interactions anchor the ligand in the binding pocket and are responsible for its inhibitory activity.

These computational studies help rationalize the observed SAR data. For example, if a particular modification leads to a loss of activity, docking studies might reveal that this is due to a steric clash or the loss of a critical hydrogen bond. scispace.com This information is invaluable for guiding the design of new, more potent, and selective molecules.

Pharmacophore Modeling and Ligand Design Principles (excluding clinical context)

Pharmacophore modeling is a powerful computational technique used in ligand-based drug design. dovepress.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. dovepress.com

Pharmacophore models can be developed based on a set of active molecules, even without knowledge of the receptor's structure. nih.gov For the pyrazolopyridine class of compounds, pharmacophore modeling has been used to identify the key features responsible for their activity as PDE4 inhibitors. One such study developed a five-point pharmacophore model (AHHRR), which included one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for PDE4 inhibition. nih.gov

These models serve several purposes in ligand design:

Virtual Screening : Pharmacophore models can be used as 3D queries to rapidly screen large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active. dovepress.com

Guiding SAR : By understanding the essential features, chemists can prioritize synthetic efforts on modifications that are likely to enhance activity, rather than those that would disrupt a key pharmacophoric element. researchgate.net

Scaffold Hopping : They can help in designing new molecular scaffolds that present the same pharmacophoric features but have different core structures, potentially leading to improved properties.

The principles derived from SAR, molecular interaction studies, and pharmacophore modeling collectively guide the rational design of new derivatives based on the this compound scaffold, aiming for enhanced potency and selectivity for their respective biological targets. neu.eduresearchgate.net

Exploration of Research Applications Beyond Biological Systems

Catalytic Applications of Metal Complexes Derived from Pyridine-Pyrazole Ligands in Organic Transformations

Metal complexes incorporating pyridine-pyrazole ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.net The success of these catalysts stems from the synergistic properties of the pyridine (B92270) and pyrazole (B372694) rings; the pyrazole moiety's weaker donor ability can enhance the electrophilicity of the metal center, which is a key factor in many catalytic cycles. researchgate.netresearchgate.net Researchers have successfully utilized these complexes with transition metals like palladium, nickel, copper, and ruthenium for various carbon-carbon bond-forming reactions. researchgate.net

Protic pyrazole complexes, which contain an N-H group, are particularly interesting. The acidity of the pyrazole N-H proton increases upon coordination to a Lewis acidic metal center. nih.gov This feature enables metal-ligand cooperation, where deprotonation of the pyrazole can switch its coordination mode and facilitate catalytic transformations. nih.gov Such complexes have been investigated for reactions including the aerobic oxidation of phosphines and the dehydrogenation of formic acid. nih.gov

Zinc complexes featuring 2,6-di(3-pyrazolyl)pyridine ligands, combined with various dicarboxylate co-ligands, have demonstrated potential catalytic activity in the oxidation of cyclohexane (B81311) and cyclopentane (B165970) using hydrogen peroxide under mild conditions. rsc.org Furthermore, palladium complexes with pyrazolyl-N-heterocyclic carbene ligands supported by a pyridyl group have been synthesized and tested in Heck, Suzuki, and Sonogashira cross-coupling reactions without the need for phosphine (B1218219) co-ligands. researchgate.net The continued development of these ligand systems is a burgeoning area of research, aiming to create more economical and sustainable catalysts for organic synthesis. researchgate.net

| Metal Center | Ligand Type | Organic Transformation | Reference |

|---|---|---|---|

| Palladium (Pd) | Pyridyl-supported pyrazolyl-N-heterocyclic carbene | Heck, Suzuki, and Sonogashira cross-coupling | researchgate.net |

| Zinc (Zn) | 2,6-di(3-pyrazolyl)pyridine with dicarboxylate | Oxidation of cyclohexane and cyclopentane | rsc.org |

| Iridium (Ir) | 2-(1H-pyrazol-3-yl)pyridine | Hydrogen evolution from formic acid | nih.gov |

| Various (Pd, Fe, Co, Ru, Cu, Ni) | General Pyrazolyl Ligands | C-C coupling reactions (e.g., olefin oligomerization) | researchgate.net |

Integration into Advanced Materials Science (e.g., Molecular Switches, Sensors)

The pyridine-pyrazole framework is a fundamental building block for advanced materials, particularly in the development of molecular sensors and switches. The strategic placement of nitrogen donor atoms allows these ligands to selectively chelate metal ions, leading to detectable changes in their physical properties. nih.gov

Chemosensors: Pyridine-pyrazole derivatives have been extensively developed as chemosensors for various metal ions. A notable example is a sensor that exhibits a "turn-on" fluorescence response upon selectively binding with Al³⁺ ions. nih.govrsc.org The mechanism involves chelation-enhanced fluorescence (CHEF), where the binding of the aluminum ion restricts intramolecular rotation and enhances the emission intensity. nih.govrsc.org This particular sensor was also found to be effective for detecting picric acid. nih.govrsc.org Other derivatives have been designed for the selective detection of ions such as Fe³⁺, Zn²⁺, and Cd²⁺, often displaying changes in color (colorimetric) or fluorescence. nih.govsemanticscholar.org For instance, one pyrazole-based sensor showed a 20-fold increase in fluorescence upon binding Zn²⁺. semanticscholar.org Coordination polymers based on a terbium(III) complex with a pyridine-pyrazole ligand have been used as turn-on fluorescent probes for detecting quinolone antibiotics in aqueous solutions and even in milk samples. mdpi.com

| Target Analyte | Sensor Type | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| Al³⁺ | Bis-bidentate asymmetric chemosensor | Turn-on fluorescence | Highly selective detection via CHEF mechanism | nih.govrsc.org |

| Zn²⁺ | Simple pyrazole sensor | Turn-on fluorescence | ~20-fold increase in fluorescence emission | semanticscholar.org |

| Fe³⁺ | Pyridine-pyrazole dye | Colorimetric and fluorescent | Low limit of detection (57 nM) | nih.gov |

| Quinolone Antibiotics | Tb(III) Coordination Polymer | Turn-on fluorescence | Visual detection on test strips under UV light | mdpi.com |

Molecular Switches: Iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands are well-known for exhibiting spin crossover (SCO) behavior. researchgate.netnih.gov SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. This reversible switching makes SCO complexes promising candidates for molecular switches and data storage materials. acs.org The properties of these molecular switches can be tuned by modifying the substituents on the pyridine ring of the bpp ligand. nih.gov Researchers are actively designing supramolecular SCO complexes with specific anchoring groups to study spin-state switching at the single-molecule level, a crucial step toward fabricating molecular-scale electronic devices. acs.org

Photonic and Optoelectronic Properties of Pyridine-Pyrazole Systems and Their Coordination Complexes

Coordination complexes of pyridine-pyrazole ligands often exhibit interesting photonic and optoelectronic properties, primarily luminescence. nih.gov The photophysical behavior of these complexes is influenced by the choice of metal ion, the specific structure of the ligand, and intermolecular interactions in the solid state. nih.gov

Complexes with d¹⁰ metals like zinc and cadmium are known for their photoluminescent properties. rsc.org Copper(I) complexes with 3-(2-pyridyl)pyrazole ligands also show notable photoluminescence, which is significantly influenced by the presence of ancillary phosphine ligands. nih.gov The emission in these systems can arise from ligand-centered (LC) transitions or metal-to-ligand charge transfer (MLCT) states. nih.gov

The UV-vis absorption spectra of these complexes typically show intense bands in the UV region corresponding to π→π* transitions within the pyridine-pyrazole ligand system. nih.gov For instance, palladium(II) complexes of 2,6-bis(pyrazol-1-yl)pyridine show a broad d–d transition around 400 nm and intraligand π–π* transitions between 250–300 nm. nih.gov The versatility of the ligand framework allows for extensive functionalization, which can be used to tune the optical and electronic properties for applications in photonic devices. nih.gov Dinuclear platinum complexes with pyrazole-based ligands have been shown to emit light from the visible to the near-infrared (NIR-II) region, with the emission character depending on the oxidation state of the platinum centers. acs.org

| Metal Complex | Absorption Maxima (nm) | Emission Properties | Reference |

|---|---|---|---|

| [Pd(bpp)Cl]Cl | ~400 (d-d), 250-300 (π-π*) | Not specified | nih.gov |

| Cu(I) 3-(2-pyridyl)pyrazole complexes | >270 (LC transitions) | Bright photoluminescence | nih.gov |

| Pt₂(II) dinuclear complexes | Not specified | Visible emission (640-685 nm) | acs.org |

| Pt₂(III) dinuclear complexes | Not specified | NIR-II emission (up to 1215 nm) | acs.org |

Self-Assembly and Nanostructure Formation

The pyridine-pyrazole scaffold is an excellent building block in supramolecular chemistry due to its ability to direct the self-assembly of complex architectures through coordination bonds and non-covalent interactions. mdpi.com The pyrazole N-H group is a key player in forming hydrogen-bonded networks, which, along with π–π stacking and other weak interactions, stabilize the resulting crystal structures. mdpi.comiucr.org

Pyrazoles and their deprotonated form, pyrazolides, are highly versatile ligands that can adopt numerous coordination modes, including bridging multiple metal centers to form di- or polynuclear complexes and extended coordination polymers. nih.govrsc.org The combination of coordination to metal ions and directional intermolecular forces like hydrogen bonds (e.g., N-H···Cl) and C-H···N interactions leads to the formation of well-defined one-, two-, or three-dimensional supramolecular networks. researchgate.netnih.govnih.gov For example, silver(I) and iron(II) complexes with a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine ligand (a close analogue of bis(pyrazolyl)pyridine) have been shown to self-assemble into coordination polymers. nih.gov The predictable coordination geometry of the ligands and metals allows for the rational design, or crystal engineering, of materials with specific network topologies and, consequently, desired properties. mdpi.com

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazolyl-pyridine derivatives has traditionally relied on established methods such as transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a common strategy for forming the crucial carbon-carbon bond between the pyridine (B92270) and pyrazole (B372694) rings. nih.govacs.org Classical pyrazole synthesis often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, which can require harsh reaction conditions and long reaction times. mdpi.com

Future research is increasingly directed towards the development of more sustainable and efficient synthetic routes. Key areas of exploration include:

C-H Activation: Direct C-H activation/functionalization is an emerging strategy that avoids the pre-functionalization of starting materials (e.g., creating boronic esters or halides), reducing step counts and waste generation. mdpi.com Applying this to the 2-methyl-6-(1H-pyrazol-4-yl)pyridine scaffold could lead to more atom-economical syntheses.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. The development of flow-based methodologies for the synthesis of this scaffold could streamline its production for research and industrial applications.

A comparative overview of traditional versus emerging synthetic strategies is presented below.

| Feature | Traditional Methods (e.g., Suzuki Coupling) | Emerging Methods (e.g., C-H Activation) |

| Starting Materials | Often require pre-functionalization (halides, boronic acids). nih.gov | Utilize native C-H bonds, reducing synthetic steps. mdpi.com |

| Atom Economy | Can be moderate due to stoichiometric byproducts. | Generally higher, minimizing waste. |

| Reaction Conditions | May involve high temperatures and long reaction times. mdpi.com | Milder conditions are a key development goal. |

| Sustainability | Can generate significant metallic and solvent waste. | Focus on minimizing waste and using recyclable catalysts. |

Integration of Advanced Characterization Techniques for Holistic Understanding

A comprehensive understanding of the structural and electronic properties of this compound is fundamental to its rational application. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy are routinely used to confirm its identity and purity, advanced methods are providing deeper insights. tandfonline.comnih.govrsc.orgnih.gov

The integration of these techniques offers a multi-faceted view of the molecule:

Single-Crystal X-ray Diffraction: This powerful technique provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.govnih.gov Studies on related pyrazolyl-pyridine structures reveal how molecules pack in a crystal lattice, which is crucial for understanding polymorphism and designing crystalline materials. mdpi.comnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for complementing experimental data. mdpi.comtandfonline.com DFT can predict molecular geometries, electronic properties (like molecular electrostatic potential maps), and spectroscopic signatures (NMR, IR), providing a theoretical framework to interpret experimental results and understand the molecule's reactivity. tandfonline.comnih.gov

The synergy between experimental and computational approaches is key to achieving a holistic understanding, as detailed in the table below.

| Technique | Type | Information Gained |

| NMR Spectroscopy | Experimental | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. nih.gov |

| X-ray Crystallography | Experimental | Precise 3D structure in the solid state, bond lengths/angles, intermolecular packing. nih.gov |

| Mass Spectrometry | Experimental | Molecular weight and fragmentation patterns, confirming molecular formula. tandfonline.com |

| FT-IR Spectroscopy | Experimental | Presence of specific functional groups and vibrational modes. mdpi.com |

| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure, predicted spectra, reaction energetics. tandfonline.com |

Rational Design Principles for Highly Selective Molecular Interactions

The this compound scaffold is a "privileged" structure, meaning it can serve as a versatile template for developing ligands that bind to diverse biological targets with high affinity and selectivity. Rational design principles are central to modifying this core to achieve specific molecular interactions.

A prominent example is the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for treating neurocognitive disorders. nih.govnih.gov Researchers have systematically modified the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, a close analog, to probe structure-activity relationships (SAR). nih.gov Key design principles include:

Scaffold Modification: Replacing the pyridine core with other heterocycles or altering substituent positions to optimize binding geometry and potency. nih.govnih.gov

Substituent Effects: Introducing or modifying functional groups on the pyridine and pyrazole rings to fine-tune properties like polarity, hydrogen bonding capacity, and metabolic stability. For instance, N-alkylation of the pyrazole ring was explored to reduce polarity and potentially improve brain penetration, although this sometimes led to a decrease in potency. nih.gov

Conformational Constraint: Introducing structural elements that lock the molecule into a specific, biologically active conformation to enhance binding affinity and selectivity.

These principles have been successfully applied to develop highly potent and selective inhibitors for other targets as well, such as c-Jun N-terminal kinase (JNK) and the c-Met receptor. nih.govnih.gov

| Design Principle | Example Modification on Pyrazolyl-Pyridine Core | Desired Outcome |

| SAR Exploration | Varying substituents on the pyridine ring. nih.gov | Improved target potency and selectivity. |

| Polarity Modulation | Alkylation of the pyrazole N-H group. nih.gov | Enhanced pharmacokinetic properties (e.g., cell permeability). |

| Scaffold Hopping | Replacing the pyridine core with a pyrimidine (B1678525). nih.gov | Discovery of novel intellectual property and different SAR. |

| Bioisosteric Replacement | Substituting the pyrazole ring with a triazole. nih.gov | Fine-tuning of electronic and steric properties. |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The versatility of the this compound scaffold opens up exciting opportunities at the interface of chemistry, biology, and materials science.

Chemical Biology: Beyond its direct therapeutic potential, derivatives of this compound serve as valuable chemical probes to investigate complex biological processes. nih.gov By designing highly selective ligands for specific receptors or enzymes, researchers can modulate their function in cellular and in vivo models. nih.govmdpi.com This allows for the detailed study of signaling pathways implicated in diseases like cancer and neurodegeneration, helping to validate new drug targets and elucidate disease mechanisms. nih.govnih.gov

Materials Science: The ability of the pyrazolyl-pyridine structure to act as a bidentate or tridentate ligand for metal ions is a key feature that can be exploited in materials science. acs.orgmdpi.com

Coordination Polymers and MOFs: It can be used as an organic linker to construct metal-organic frameworks (MOFs) or coordination polymers. These materials possess porous structures and high surface areas, making them promising candidates for applications in gas storage, separation, and catalysis. mdpi.com

Crystal Engineering: The presence of hydrogen bond donors (pyrazole N-H) and acceptors (pyridine and pyrazole nitrogens) allows for the rational design of supramolecular structures through predictable intermolecular interactions. researchgate.netnih.gov This provides a pathway to control crystal packing and engineer materials with desired optical or electronic properties.

Polymorphism: The study of how molecules like this pack in the solid state can reveal different crystalline forms (polymorphs) with distinct physical properties. mdpi.com Understanding and controlling polymorphism is critical in the pharmaceutical and electronics industries.

The future of this compound research lies in leveraging these interdisciplinary opportunities, combining advanced synthesis and characterization with rational design to unlock its full potential in medicine and materials innovation.

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-6-(1H-pyrazol-4-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrazole moiety to the pyridine core. Precursors like 2-amino-6-methylpyridine (or halogenated derivatives) are often used . Key parameters include:

- Temperature: Optimal coupling occurs at 80–100°C.

- Catalyst system: Pd(PPh₃)₄ with Na₂CO₃ as a base in a DMF/H₂O solvent mixture.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.

Yield improvements (from ~60% to 75%) are achieved by optimizing ligand-to-metal ratios and degassing solvents to prevent side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Pyrazole protons appear as singlets (δ 7.8–8.2 ppm); pyridine protons show splitting patterns (e.g., methyl group at δ 2.5 ppm).

- ¹³C NMR: Pyridine carbons resonate at 120–150 ppm; pyrazole carbons at 105–125 ppm .

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 186.1.

- HPLC: Use a C18 column with a pH 6.5 ammonium acetate buffer (15.4 g/L) and acetonitrile gradient (retention time: 6.2 min) .

Q. What are the common reactivity patterns of this compound in acidic or basic conditions?

Methodological Answer:

- Acidic Conditions: The pyrazole nitrogen may protonate, enhancing electrophilic substitution at the pyridine ring (e.g., nitration at the 4-position).

- Basic Conditions: Deprotonation of the pyrazole NH (pKa ~14) can occur, enabling nucleophilic attacks on the methyl group or coordination with metal catalysts.

- Thermal Stability: Decomposition above 250°C via cleavage of the pyrazole-pyridine bond, as shown in thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological interactions?

Methodological Answer:

-

Enzyme Binding: Substituting the methyl group with bulkier alkyl chains reduces affinity for microbial enzymes (e.g., cytochrome P450), as shown in docking studies .

-

Bioisosteric Replacement: Replacing pyrazole with triazole (as in structurally similar compounds) alters hydrogen-bonding interactions but maintains antibacterial activity .

-

Data Table:

Modification Target Enzyme IC₅₀ (μM) LogP Unmodified 12.3 ± 1.2 1.8 2-Ethyl derivative 28.7 ± 3.1 2.5 Triazole analog 15.9 ± 2.4 2.1

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Variability: Differences in microbial strains (e.g., E. coli vs. S. aureus) account for 20–30% variability. Use standardized CLSI protocols.

- Solubility Effects: Poor aqueous solubility (LogP = 1.8) may lead to false negatives. Include co-solvents like DMSO (<5% v/v) .

- Comparative Studies: Cross-test analogs (e.g., 2-methyl-6-(1H-triazol-4-yl)pyridine) to isolate structure-activity relationships .

Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- ADME Prediction: Use Schrödinger’s QikProp or SwissADME to estimate:

- Absorption: High Caco-2 permeability (>50 nm/s).

- Metabolism: Susceptible to CYP3A4 oxidation (site: pyrazole NH).

- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., 50 ns simulations in GROMACS) to assess stability of ligand-receptor complexes .

Q. What are the challenges in synthesizing salt forms of this compound, and how are they addressed?

Methodological Answer:

-

Hydrochloride Salts: React with HCl gas in anhydrous ether, but excess acid causes decomposition. Monitor pH during crystallization .

-

Data Table:

Salt Form Solubility (mg/mL, H₂O) Melting Point (°C) Free base 0.8 145–148 Dihydrochloride 12.4 210–212 (dec.)

Methodological & Analytical Challenges

Q. How can researchers address low yields in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.